molecular formula C20H22N4O2S B11146143 [4-(2-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone

[4-(2-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B11146143
M. Wt: 382.5 g/mol
InChI Key: NIHDWHZDOAXRDR-UHFFFAOYSA-N
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Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions need further investigation.

Scientific Research Applications

Research on this compound focuses on its potential therapeutic applications. Notably, it exhibits alpha1-adrenergic affinity , making it relevant for neurological conditions. specific applications in chemistry, biology, medicine, and industry require further exploration.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of study. It likely involves modulation of α1-ARs, impacting smooth muscle contraction and neurotransmitter signaling .

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness among related compounds. Further research is needed to identify similar molecules and explore their properties.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone

InChI

InChI=1S/C20H22N4O2S/c1-22-17(14-15(21-22)19-8-5-13-27-19)20(25)24-11-9-23(10-12-24)16-6-3-4-7-18(16)26-2/h3-8,13-14H,9-12H2,1-2H3

InChI Key

NIHDWHZDOAXRDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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